
4-Methyltetradecanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyltetradecanal is an organic compound belonging to the class of aldehydes. It is a fatty aldehyde with a molecular formula of C15H30O. This compound is characterized by a long hydrocarbon chain with a methyl group attached to the fourth carbon and an aldehyde group at the terminal carbon. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methyltetradecanal can be synthesized through several methods. One common approach involves the oxidation of 4-methyltetradecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 4-methyltetradecene. This process involves the addition of a formyl group (CHO) to the double bond of the alkene in the presence of a catalyst, such as rhodium or cobalt complexes. The reaction is carried out under high pressure and temperature to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyltetradecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-methyltetradecanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 4-methyltetradecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, hydroxylamine
Major Products Formed:
Oxidation: 4-Methyltetradecanoic acid
Reduction: 4-Methyltetradecanol
Substitution: Imines, oximes
Wissenschaftliche Forschungsanwendungen
4-Methyltetradecanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound for studying the metabolism of fatty aldehydes and their role in biological systems.
Medicine: Research has explored its potential as a biomarker for certain diseases and its role in the biosynthesis of bioactive molecules.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyltetradecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in various biochemical processes, including enzyme catalysis and signal transduction. Additionally, its hydrophobic nature allows it to interact with lipid membranes, influencing membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
4-Methyltetradecanal can be compared with other similar compounds, such as:
Tetradecanal: Lacks the methyl group at the fourth carbon, making it less hydrophobic and slightly different in reactivity.
13-Methyltetradecanal: Has a methyl group at the thirteenth carbon, resulting in different physical properties and reactivity.
4-Methyltetradecanoic acid: The oxidized form of this compound, which has different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
647024-99-5 |
|---|---|
Molekularformel |
C15H30O |
Molekulargewicht |
226.40 g/mol |
IUPAC-Name |
4-methyltetradecanal |
InChI |
InChI=1S/C15H30O/c1-3-4-5-6-7-8-9-10-12-15(2)13-11-14-16/h14-15H,3-13H2,1-2H3 |
InChI-Schlüssel |
DPZVBJJMCKLHGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyridinepropanoic acid,a-[(1E)-2-[4-[[(4-chlorophenyl)methyl][[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]ethenyl]-](/img/structure/B12595120.png)
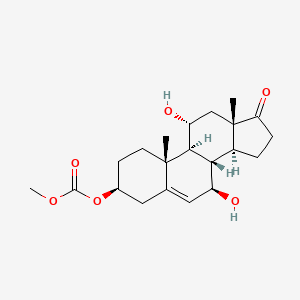
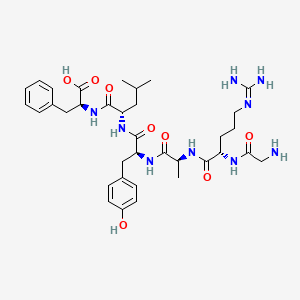
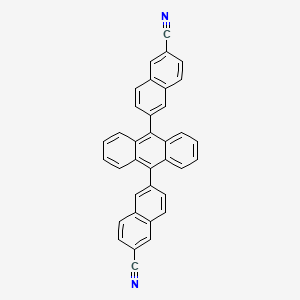

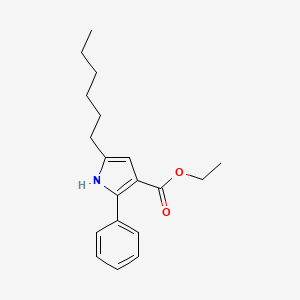
![1-{[2-(1H-Indol-3-yl)ethyl]amino}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12595164.png)
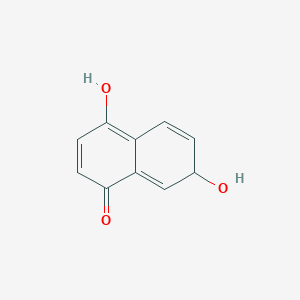

![2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol](/img/structure/B12595191.png)
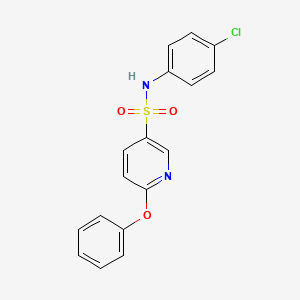
![Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]-](/img/structure/B12595210.png)

![7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine](/img/structure/B12595213.png)
